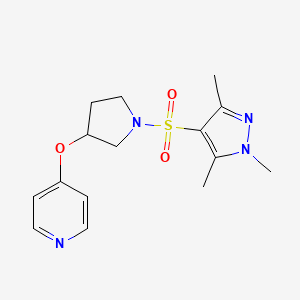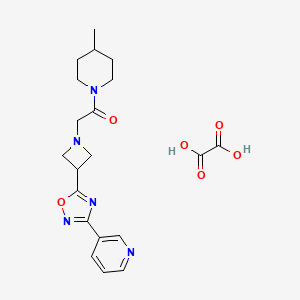![molecular formula C9H10N4O B2570823 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2379951-81-0](/img/structure/B2570823.png)
7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that belongs to the triazolopyrazine family. It has a unique structure that makes it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cell growth and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one in lab experiments is its potent antitumor activity. This makes it an ideal candidate for cancer research. Additionally, the compound has a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for research involving 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one. One direction is to further investigate its mechanism of action and identify the specific enzymes it inhibits. This could lead to the development of more targeted cancer therapies. Another direction is to explore the potential of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic organic molecule that has significant potential in scientific research. Its unique structure and potent antitumor activity make it an ideal candidate for cancer research. While the compound has a complex synthesis method, its low toxicity profile and effectiveness in lab experiments make it a promising candidate for future research. Further investigation into its mechanism of action and potential applications could lead to the development of more targeted and effective cancer therapies.
Synthesis Methods
The synthesis of 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be achieved through various methods. One of the most common methods involves the reaction of 2-methylprop-2-en-1-ol and 3-amino-1,2,4-triazole in the presence of a catalyst such as phosphoric acid. The reaction produces a mixture of isomers, which can be separated through column chromatography. The resulting compound is a white crystalline solid with a melting point of 145-147°C.
Scientific Research Applications
The unique structure of 7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one makes it an ideal candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
7-(2-methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(2)5-12-3-4-13-6-10-11-8(13)9(12)14/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJUYNZVXXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN2C=NN=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)


![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)



![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)


![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)